molecular formula C11H11NO3 B2568241 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 93258-88-9

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No. B2568241
CAS RN: 93258-88-9
M. Wt: 205.213
InChI Key: GSWJOSIENRJOBT-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The Pictet-Spengler reaction, first described in 1911, is a commonly used method for synthesizing these compounds . In this reaction, phenylethylamine and dimethoxymethane react in the presence of aqueous HCl at 100 °C to afford tetrahydroisoquinoline . More recent methods have replaced dimethoxymethane with aldehydes to give substituted tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is characterized by a tetrahydroisoquinoline core . Thermodynamic computations suggest that the most stable form of this compound is the trans isomer, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .


Chemical Reactions Analysis

Tetrahydroisoquinoline analogs, including “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate”, can undergo various chemical reactions . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mechanism of Action

Target of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . Its primary targets are monoamine oxidase (MAO) enzymes , which play a crucial role in the metabolism of monoamines in the brain .

Mode of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamines, such as dopamine, noradrenaline, and serotonin . This results in increased concentrations of these neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO enzymes by Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate affects several biochemical pathways. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it may be involved in the dopamine metabolism pathway . Furthermore, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Pharmacokinetics

It is known that it has high gastrointestinal absorption .

Result of Action

The result of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate’s action is an increase in the concentrations of monoamines in the brain . This can lead to various effects, including neuroprotective effects and potential antidepressant-like effects . It has also been suggested that it may have a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Future Directions

The future directions for research on “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and related compounds are likely to focus on further elucidating their biological activities and mechanisms of action . There is also interest in developing novel tetrahydroisoquinoline analogs with potent biological activity .

properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJOSIENRJOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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